Cas no 1217063-13-2 (2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide)

2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a synthetic organic compound with potential applications in medicinal chemistry. It features a unique triazole-quinoxaline scaffold, offering enhanced stability and versatility for drug discovery. The presence of a sulfanyl group and a methoxyphenyl substituent contributes to its bioactivity and selectivity, making it a promising candidate for further investigation in pharmaceutical research.
2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide structure
1217063-13-2 structure
商品名:2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
CAS番号:1217063-13-2
MF:C20H19N5O2S
メガワット:393.462162256241
CID:5344580

2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(3-methoxyphenyl)acetamide
    • 2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
    • 2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-(3-methoxyphenyl)acetamide
    • 2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
    • インチ: 1S/C20H19N5O2S/c1-3-17-23-24-19-20(22-15-9-4-5-10-16(15)25(17)19)28-12-18(26)21-13-7-6-8-14(11-13)27-2/h4-11H,3,12H2,1-2H3,(H,21,26)
    • InChIKey: OBJIHYKAPADNIG-UHFFFAOYSA-N
    • ほほえんだ: S(CC(NC1C=CC=C(C=1)OC)=O)C1C2=NN=C(CC)N2C2C=CC=CC=2N=1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 539
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 107

2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3411-7266-3mg
2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
1217063-13-2
3mg
$63.0 2023-09-10
Life Chemicals
F3411-7266-30mg
2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
1217063-13-2
30mg
$119.0 2023-09-10
Life Chemicals
F3411-7266-20mg
2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
1217063-13-2
20mg
$99.0 2023-09-10
Life Chemicals
F3411-7266-40mg
2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
1217063-13-2
40mg
$140.0 2023-09-10
Life Chemicals
F3411-7266-5μmol
2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
1217063-13-2
5μmol
$63.0 2023-09-10
Life Chemicals
F3411-7266-1mg
2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
1217063-13-2
1mg
$54.0 2023-09-10
Life Chemicals
F3411-7266-10mg
2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
1217063-13-2
10mg
$79.0 2023-09-10
Life Chemicals
F3411-7266-15mg
2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
1217063-13-2
15mg
$89.0 2023-09-10
Life Chemicals
F3411-7266-2mg
2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
1217063-13-2
2mg
$59.0 2023-09-10
Life Chemicals
F3411-7266-10μmol
2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
1217063-13-2
10μmol
$69.0 2023-09-10

2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide 関連文献

2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamideに関する追加情報

Introduction to 2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide (CAS No. 1217063-13-2)

Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents. Among these, 2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide, identified by its CAS number CAS No. 1217063-13-2, has garnered significant attention due to its unique structural properties and potential biological activities. This compound belongs to a class of heterocyclic molecules that have been extensively studied for their pharmacological relevance.

The molecular structure of 2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide incorporates a fused tricyclic system consisting of a triazolothiazole core and a quinoxaline moiety. This arrangement contributes to its distinctive chemical and biological characteristics. The presence of a sulfanyl group at the 1-position of the triazolothiazole ring enhances its reactivity and potential interactions with biological targets. Additionally, the N-(3-methoxyphenyl)acetamide moiety introduces a polar functional group that can influence solubility and metabolic stability.

In recent years, there has been a growing interest in developing small molecule inhibitors targeting various kinases and enzymes involved in cancer progression. The scaffold of 2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide exhibits structural features that are reminiscent of known kinase inhibitors. Specifically, the triazolothiazole and quinoxaline rings are common motifs found in compounds that exhibit inhibitory activity against tyrosine kinases and other signaling enzymes. Preliminary studies suggest that this compound may interfere with critical signaling pathways involved in cell proliferation and survival.

One of the most compelling aspects of 2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is its potential to serve as a lead compound for further medicinal chemistry optimization. The combination of the sulfanyl and acetamide groups provides multiple sites for functionalization, allowing researchers to fine-tune its pharmacokinetic properties and target specificity. This flexibility is crucial for developing drug candidates that exhibit high efficacy while minimizing off-target effects.

The synthesis of 2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the triazolothiazole core necessitates the use of specialized reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the complex fused ring system efficiently.

Evaluation of the biological activity of 2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide has revealed promising results in vitro. Initial assays have demonstrated inhibitory effects on several kinases associated with cancer cell proliferation. Notably, it shows significant activity against EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), which are key targets in oncology research. These findings underscore the compound's potential as a therapeutic agent in oncology applications.

In addition to its kinase inhibitory properties, 2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide has shown promise in preclinical models as an anti-inflammatory agent. Chronic inflammation is closely linked to various pathological conditions, including cancer and autoimmune diseases. The sulfanyl group in its structure may contribute to its ability to modulate inflammatory pathways by interacting with specific transcription factors and cytokines.

The pharmacokinetic profile of CAS No. 1217063-13-2, represented by its parent compound 2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide, is another critical aspect that warrants detailed investigation. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) need to be thoroughly evaluated to assess its suitability for clinical development. In vitro studies using liver microsomes and intestinal Caco cells have provided insights into its metabolic stability and absorption characteristics.

The development of novel therapeutic agents often involves collaboration between academic researchers and pharmaceutical companies. The case of CAS No. 1217063-13-2 exemplifies this synergy, where academic research has identified promising lead compounds that are now being optimized by industry partners for clinical translation. Such collaborations accelerate the drug discovery process by leveraging complementary expertise and resources.

In conclusion, 2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin}-\sulfanyl)-N-(\s*CAS No.\s*1217063-\s*13\s*-<\b>) represents a significant advancement in pharmaceutical research due to its unique structural features and potential biological activities.\s*
Its<\s*>sulfanyl\s*\sand\s*N-\s*(\s*Methoxy\s*-<\b>\s*Phenyl\s*\s*)Acetamide\s*\smoieties\s*offer\s*tremendous\s*flexibility\s*for\s*further\s*molecular\s*optimization,\sand\s*preliminary\s*studies\s*indicate\s*suitability\s*as\s*a\nlead\s*compound\s*for\s*cancer\s*treatment.\s* With \s*further \s*investigation \s*and \s*development,\sthis \s*molecule \s*might \s*cultivate \s*a \s*promising \s*future \sin \stherapeutic \smedicine.\sthis article provides an overview into how this chemical contributes toward advancing medical science.

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.